6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

Catalog No.
S3291428
CAS No.
14378-56-4
M.F
C12H14O2
M. Wt
190.242
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxyli...

CAS Number

14378-56-4

Product Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

Molecular Formula

C12H14O2

Molecular Weight

190.242

InChI

InChI=1S/C12H14O2/c13-12(14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2,(H,13,14)

InChI Key

IWWVDVJJFIJZQE-UHFFFAOYSA-N

SMILES

C1CCC2=CC=CC=C2C(C1)C(=O)O

Solubility

not available
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid is an organic compound with a molecular formula of C12H12O2. It is a fused polycyclic compound that consists of a cyclopentene ring fused to a benzene ring. The carboxylic acid group attached to the benzene ring makes it a carboxylic acid. It was first synthesized by K. Mislow and N. Winstein in 1957 as an intermediate compound in the synthesis of derivatives of benzoannulene.
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid is a white crystalline powder that is soluble in organic solvents such as chloroform, ethyl acetate, and methanol. It has a molecular weight of 188.23 g/mol and a density of 1.345 g/cm³. The melting point of THBA is 136°C - 138 °C. The compound is stable under normal conditions and is not reactive towards most chemical reagents.
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid can be synthesized through various methods. The most common method involves the Diels-Alder reaction between cyclopentadiene and benzoquinone followed by a series of chemical reactions. The characterization of THBA involves various analytical methods such as NMR spectroscopy, Mass Spectrometry, and Infrared Spectroscopy.
Nuclear magnetic resonance (NMR) spectroscopy is the most commonly used technique to determine the structure and purity of THBA. Mass Spectrometry (MS) is used to determine the molecular weight and purity of the compound. Infrared (IR) Spectroscopy is used to detect functional groups in the molecules.
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid has shown promising biological activities that have attracted considerable interest in the scientific community. It has shown significant antioxidant, antitumor, anti-inflammatory, anti-diabetic, and anti-atherosclerotic activities.
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid has low toxicity and is considered safe for scientific experiments. However, it is recommended to follow proper handling and disposal procedures to avoid accidental exposure.
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid has multiple applications in scientific experiments. It is widely used in the synthesis of organic compounds, including those used in pharmaceuticals, polymers, and agrochemicals. It is also used as a starting material for the synthesis of benzoannulene derivatives which find applications in materials science and electronics.
There has been a significant increase in research into 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid in recent years. The research has focused on its various biological activities, applications in the synthesis of organic compounds, and its potential use in materials science and electronics.
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid has potential implications in various fields of research and industry. Its biological activities make it a promising candidate for drug discovery and development. Its applications in the synthesis of organic compounds indicate its potential in the pharmaceutical, polymer, and agrochemical industries. Its use as a starting material for the synthesis of benzoannulene derivatives suggests its potential in materials science and electronics.
Despite the numerous applications of 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid in various fields, some limitations exist. For example, its low solubility in water limits its use in the development of pharmaceuticals that require high solubility. In future research, there is a need to explore the potential of THBA in drug development, develop new synthetic methods, and investigate its potential in the development of novel materials with unique properties.
1. Develop new synthetic methods for THBA that are more efficient and cost-effective.
2. Investigate the pharmacological activity of THBA in vivo.
3. Study the dose-response relationship of THBA in biological systems.
4. Investigate the potential of THBA in the treatment of neurological disorders.
5. Develop new materials using THBA and investigate their physical and chemical properties.
6. Investigate the potential of THBA in the development of biosensors.
7. Investigate the potential of THBA in the development of molecular electronic devices.
8. Investigate the potential of THBA in the development of organic solar cells.
9. Study the effect of THBA on cellular signaling pathways.
10. Develop new chemical modifications of THBA to enhance its biological and chemical properties.

XLogP3

2.9

Dates

Modify: 2023-08-19

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